Carbidopa ethyl Carbidopa ethyl
Brand Name: Vulcanchem
CAS No.: 1458640-32-8
VCID: VC0193582
InChI: InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3/t12-/m0/s1
SMILES: CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN
Molecular Formula: C12H18N2O4
Molecular Weight: 254.29

Carbidopa ethyl

CAS No.: 1458640-32-8

Cat. No.: VC0193582

Molecular Formula: C12H18N2O4

Molecular Weight: 254.29

Purity: > 95%

* For research use only. Not for human or veterinary use.

Carbidopa ethyl - 1458640-32-8

Specification

CAS No. 1458640-32-8
Molecular Formula C12H18N2O4
Molecular Weight 254.29
IUPAC Name ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
Standard InChI InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3/t12-/m0/s1
SMILES CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN

Introduction

Chemical Properties and Structure

Carbidopa ethyl ester is characterized by specific physicochemical properties that determine its behavior in biological systems and pharmaceutical formulations. The compound exists as a yellow solid with a melting point exceeding 140°C. Its molecular structure contains a hydrazinyl group and a dihydroxyphenyl moiety that are essential for its biological activity.

Basic Chemical Information

The table below summarizes the key chemical properties of carbidopa ethyl ester:

PropertyValue
CAS Number91908-71-3
Molecular FormulaC₁₂H₁₈N₂O₄
Molecular Weight254.28 g/mol
IUPAC Nameethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate
AppearanceYellow Solid
Melting Point>140°C
Standard SMILESCCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN
Purity (Commercial)> 95%

The compound's structural features include an ethyl ester group, a hydrazinyl moiety, and a catechol (3,4-dihydroxyphenyl) group, which are critical to its function as a prodrug. The hydrochloride salt form has a slightly higher molecular weight of 290.74 g/mol due to the addition of HCl.

Structural Characteristics

Carbidopa ethyl ester's chemical structure is distinguished by several key functional groups that contribute to its pharmacological properties:

  • The ethyl ester group facilitates improved lipophilicity compared to carbidopa

  • The hydrazinyl group (-NN) is essential for inhibiting the decarboxylase enzyme

  • The catechol moiety provides the structural backbone similar to dopamine derivatives

  • The methyl substituent affects the stereochemistry and binding properties of the molecule

The compound's structure enables it to act as an effective prodrug that can be hydrolyzed to release carbidopa in vivo.

Mechanism of Action

Pharmacological Pathway

Carbidopa ethyl ester functions as a prodrug that undergoes hydrolysis in biological environments to convert into active carbidopa through the action of esterases. This conversion is crucial for its therapeutic effects, as the active carbidopa inhibits aromatic L-amino acid decarboxylase (AADC), an enzyme responsible for the peripheral conversion of levodopa to dopamine.

Enzymatic Inhibition

The inhibition of AADC by carbidopa is central to its therapeutic value in Parkinson's disease treatment. By preventing the peripheral metabolism of levodopa, more of this dopamine precursor can cross the blood-brain barrier and reach the central nervous system where it is converted to dopamine, thereby alleviating Parkinson's symptoms. This inhibition mechanism can be outlined as:

  • Carbidopa ethyl ester enters the bloodstream

  • Esterases in the blood and tissues hydrolyze the ethyl ester group

  • Active carbidopa is released and binds to AADC

  • AADC is inhibited, preventing peripheral levodopa conversion to dopamine

  • More levodopa reaches the brain, where it is converted to dopamine

This selective inhibition preserves levodopa for central nervous system action while reducing peripheral side effects associated with dopamine conversion outside the brain.

Synthesis Methods

General Synthetic Approach

The synthesis of carbidopa ethyl ester typically involves several chemical reactions starting from appropriate precursors. One documented approach begins with methyldopa ester, which undergoes reaction with oxaziridine to form methyldopa imido ester, followed by hydrolysis to yield carbidopa .

Detailed Synthesis Procedure

A specific synthesis method for carbidopa, which is relevant to understanding the production of its ethyl ester derivative, involves the following steps:

  • Preparation of oxaziridine using chloramines and acetone in a dichloromethane solution

  • Reaction of oxaziridine with methyldopa methyl ester to obtain methyldopa imines ester

  • Hydrolysis of the imines ester under acidic conditions to form carbidopa

The conversion to the ethyl ester form would involve esterification of carbidopa using ethanol and an appropriate catalyst, or direct synthesis using methyldopa ethyl ester as the starting material. The process must be conducted under controlled conditions to ensure high purity of the final product .

Applications in Neurological Disorders

Parkinson's Disease Treatment

Carbidopa ethyl ester's primary application is as a prodrug that ultimately enhances the efficacy of levodopa therapy in Parkinson's disease. By increasing levodopa's bioavailability in the brain, it helps address the motor symptoms associated with dopamine deficiency in patients with this neurodegenerative disorder.

Other Neurological Applications

Beyond Parkinson's disease, carbidopa ethyl ester and its active form have potential applications in various other neurological conditions:

  • Alzheimer's disease - research suggests potential benefits in managing certain symptoms

  • Depression - through interactions with neurotransmitter pathways

  • Other movement disorders - where dopamine regulation is implicated in pathogenesis

The compound's ability to modulate dopaminergic pathways makes it relevant to a range of conditions involving neurotransmitter imbalances.

Clinical Research Findings

Comparative Studies

A significant clinical trial examined the efficacy of etilevodopa (another name for the ethyl ester of levodopa) in combination with carbidopa compared to traditional levodopa-carbidopa therapy. This double-blind, randomized study involved 327 patients with Parkinson's disease who experienced motor fluctuations .

The following table presents the key findings from this comparative clinical research:

ParameterEtilevodopa-CarbidopaLevodopa-CarbidopaP Value
Reduction in TTON* (hours)0.580.790.24
Reduction in Response Failures (%)-6.82-4.690.20
Reduction in "Off" Time (hours)-0.85-0.87Not significant

*TTON: Total Time to "On" (time until medication takes effect)

Pharmacokinetics and Bioavailability

Absorption and Distribution

Carbidopa ethyl ester demonstrates enhanced gastric solubility compared to carbidopa, allowing for faster passage into the small intestine . This improved solubility profile theoretically contributes to more consistent absorption patterns and potentially reduced variability in plasma concentrations.

Metabolism and Elimination

The compound undergoes hydrolysis primarily through the action of esterases in the blood and tissues, converting it to active carbidopa. This metabolic conversion is an essential step in its pharmacological activity. The resulting carbidopa then follows the typical elimination pathway, primarily through renal excretion.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator